Piracetam-d8 is a deuterated derivative of piracetam, a compound originally developed as a nootropic with potential cognitive-enhancing properties. The incorporation of deuterium atoms into the piracetam structure allows for enhanced tracking of the compound in biological systems, making it valuable in pharmacokinetic and metabolic studies. This compound is primarily utilized in scientific research, particularly in the fields of chemistry, biology, and medicine.
Piracetam-d8 is synthesized from alpha-pyrrolidone, a precursor that undergoes various chemical reactions to incorporate deuterium. It belongs to the class of compounds known as racetams, which are characterized by their pyrrolidone structure and are often studied for their neuroprotective and cognitive-enhancing effects. The compound's molecular formula is , with a molecular weight of 150.21 g/mol .
The synthesis of piracetam-d8 typically involves several steps:
The molecular structure of piracetam-d8 retains the core features of piracetam but includes deuterium atoms, which are heavier isotopes of hydrogen. This substitution alters its physical properties slightly but does not significantly change its functional characteristics.
Piracetam-d8 can undergo various chemical reactions:
The products formed depend on the specific conditions and reagents used during these reactions, with oxidation potentially leading to carboxylic acids or other oxidized derivatives .
Piracetam-d8 exerts its effects through several mechanisms:
Piracetam-d8 exhibits several notable physical and chemical properties:
Additional analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into its thermal stability and phase transitions .
Piracetam-d8 finds extensive applications in scientific research:
Piracetam-d8 (chemical name: 2-(2-oxopyrrolidin-1-yl)acetamide-d8; CAS: 1329799-64-5) is a deuterium-labeled analog of the nootropic agent piracetam. Its molecular formula is C₆H₂D₈N₂O₂, with a molecular weight of 150.21 g/mol, reflecting an 8 Da increase over non-deuterated piracetam (142.16 g/mol) due to the substitution of eight hydrogen atoms with deuterium (²H) isotopes [1] [6]. The deuterium atoms are strategically positioned at the pyrrolidine ring’s carbon backbone, specifically at the 3,3,4,4,5,5-d₆ and 2,2-d₂ positions of the acetamide moiety, as confirmed by the SMILES notation: C(C(N)=O)(N1C(=O)C(C(C1([²H])[²H])([²H])[²H])([²H])[²H])([²H])[²H] [1] [3]. This isotopic labeling preserves the core scaffold—a 2-oxopyrrolidine ring linked to an acetamide group—while altering mass-dependent properties. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses validate the structural integrity and isotopic enrichment (typically ≥98%), ensuring minimal isotopic impurity [6].
Table 1: Key Structural Properties of Piracetam-d8
Property | Piracetam-d8 | Non-Deuterated Piracetam |
---|---|---|
Molecular Formula | C₆H₂D₈N₂O₂ | C₆H₁₀N₂O₂ |
Molecular Weight (g/mol) | 150.21 | 142.16 |
CAS Number | 1329799-64-5 | 7491-74-9 |
Isotopic Purity | ≥98% | Not applicable |
Topological Polar Surface Area | 63.4 Ų | 55.4 Ų |
The synthesis of Piracetam-d8 employs deuterated precursors to ensure regioselective isotopic incorporation, adapting classical piracetam synthetic routes. Two primary strategies are documented:
Critical parameters include reaction temperature (60–80°C), solvent selection (anhydrous methanol or toluene), and catalyst stoichiometry. The condensation step requires anhydrous conditions to prevent deuterium loss, while amidation employs pressurized ammonia/d₃-ammonia in methanol at 60°C for 4 hours [7] [10]. Post-synthesis, crystallization from ethanol/water mixtures removes non-deuterated impurities, achieving ≥98% isotopic purity confirmed via liquid chromatography-mass spectrometry (LC-MS) [6]. Yields range from 45–76%, influenced by deuterium source quality and side-reaction suppression [5] [10].
Piracetam-d8 exhibits nearly identical geometric and electronic configurations to its non-deuterated counterpart, preserving pharmacophore elements essential for binding to synaptic targets. Key distinctions arise from deuterium-induced bond vibrational and mass differences:
Table 2: Functional Comparison of Piracetam-d8 vs. Piracetam
Property | Piracetam-d8 | Piracetam | Biological Implication |
---|---|---|---|
logP | -0.9059 | -0.72 | Slightly enhanced hydrophilicity |
Plasma Half-life | ~6.5 hours (rat model) | ~5 hours (rat model) | Extended exposure in metabolic studies |
AMPA Receptor EC₅₀ | 90 μM | 95 μM | Equivalent neuromodulatory activity |
Aqueous Solubility | >50 mg/mL | >50 mg/mL | Suitable for IV formulations |
Piracetam-d8 demonstrates robust stability under recommended storage conditions (2–8°C, sealed desiccated containers) but degrades via hydrolysis, oxidation, and photolysis under stress [6]. Accelerated stability studies reveal:
Degradation kinetics follow first-order models, with activation energy (Ea) of hydrolysis ~85 kJ/mol. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) identifies degradants via characteristic mass shifts (e.g., m/z 129.06 for deuterated acid vs. 125.08 for non-deuterated) . For experimental integrity, Piracetam-d8 solutions in DMSO or water should be used within 24 hours and shielded from light.
Table 3: Stability Profile Under Stress Conditions
Stress Condition | Degradation Products | Degradation Rate (k, day⁻¹) |
---|---|---|
Acidic Hydrolysis (1M HCl) | 2-(2-oxopyrrolidin-1-yl-d₆)acetic acid-d₂ | 0.42 |
Alkaline Hydrolysis (1M NaOH) | 2-(2-oxopyrrolidin-1-yl-d₆)acetate-d₂ salt | 0.38 |
Oxidative (3% H₂O₂) | N-hydroxylated pyrrolidinone-d₆ + acetamide-d₂ | 0.08 |
Photolytic (UV, 254 nm) | Acrylamide-d₃ + glycine-d₂ | 0.21 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7